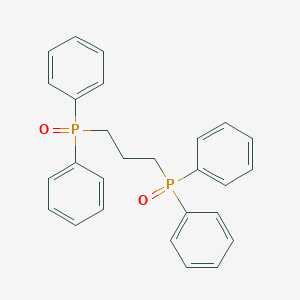

1,3-Bis(diphenylphosphinyl)propane

描述

A Keystone Diphosphine Ligand in Coordination Chemistry and Homogeneous Catalysis

1,3-Bis(diphenylphosphino)propane's prominence stems from its function as a bidentate ligand, meaning it can bind to a central metal atom through its two phosphorus atoms. commonorganicchemistry.comottokemi.com This coordination forms a stable six-membered chelate ring with the metal. wikipedia.orgguidechem.com A defining characteristic of dppp (B1165662) is its "natural bite angle" of approximately 91 degrees, which refers to the P-M-P angle formed upon coordination. wikipedia.orgchemicalbook.comleapchem.com This specific geometry is often ideal for various catalytic cycles, striking a balance between flexibility and rigidity that facilitates optimal interaction between the ligand and the metal center. leapchem.com

The electronic and steric properties of dppp can be fine-tuned, influencing the reactivity and selectivity of the metal catalysts it coordinates with. leapchem.comprochemonline.com This adaptability has led to its widespread use with a variety of transition metals, including palladium, nickel, rhodium, and copper. commonorganicchemistry.comleapchem.com

A notable example of its application is in the formation of dichloro(1,3-bis(diphenylphosphino)propane)nickel, a complex created by reacting dppp with nickel(II) chloride. wikipedia.orgchemicalbook.com This nickel complex is a highly effective catalyst for Kumada coupling reactions. wikipedia.orgchemicalbook.comguidechem.com In palladium catalysis, dppp is a crucial ligand for the copolymerization of carbon monoxide and ethylene (B1197577) to produce polyketones. wikipedia.orgchemicalbook.comguidechem.com Furthermore, dppp can be employed in palladium-catalyzed Heck reactions to control regioselectivity. wikipedia.orgchemicalbook.comguidechem.com

The table below summarizes key properties of 1,3-Bis(diphenylphosphino)propane (B126693):

| Property | Value |

| Chemical Formula | Ph₂P(CH₂)₃PPh₂ (where Ph = C₆H₅) |

| Molar Mass | 412.44 g/mol |

| Appearance | White solid |

| Melting Point | 63-65 °C |

| CAS Number | 6737-42-4 |

| Natural Bite Angle | ~91° |

| Source: wikipedia.orgchemicalbook.comcommonorganicchemistry.comleapchem.com |

A Versatile Tool in Modern Synthetic Methodologies

The utility of 1,3-Bis(diphenylphosphino)propane extends beyond its role as a simple ligand; it is a fundamental component in a wide array of modern synthetic methodologies. Its application in transition metal-catalyzed cross-coupling reactions is particularly significant, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. prochemonline.com These reactions are cornerstones of modern organic synthesis, vital for the creation of pharmaceuticals, agrochemicals, and advanced materials. nih.govchemimpex.com

Some of the key cross-coupling reactions where dppp plays a critical role include:

Suzuki-Miyaura Coupling: Dppp-ligated palladium catalysts are frequently used in this reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide. ottokemi.comleapchem.com

Heck Reaction: As mentioned earlier, dppp can influence the regioselectivity of this reaction, which couples an unsaturated halide with an alkene. wikipedia.orgottokemi.comleapchem.com

Stille Coupling: This reaction couples an organotin compound with an organohalide, and dppp can be an effective ligand for the palladium catalyst. leapchem.com

Negishi Coupling: Dppp is also utilized in this reaction, which involves the coupling of an organozinc compound with an organohalide. ottokemi.comsigmaaldrich.com

Sonogashira Coupling: This reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can also be catalyzed by palladium complexes of dppp. ottokemi.comsigmaaldrich.com

Beyond cross-coupling, dppp is also employed in other important transformations. For instance, rhodium and cobalt complexes of dppp are used in hydroformylation and hydrogenation reactions. leapchem.com The flexibility of the dppp backbone is considered a key factor in the success of many of these catalytic applications. prochemonline.com

The following table showcases some of the key applications of dppp in synthetic methodologies:

| Reaction Type | Metal Catalyst | Role of dppp |

| Kumada Coupling | Nickel | Ligand for the active catalyst |

| Suzuki-Miyaura Coupling | Palladium | Enhances catalyst activity and selectivity |

| Heck Reaction | Palladium | Controls regioselectivity |

| Stille Coupling | Palladium | Effective ligand for the catalyst |

| Negishi Coupling | Palladium/Nickel | Facilitates the coupling reaction |

| Sonogashira Coupling | Palladium | Ligand for the catalyst |

| Copolymerization | Palladium | Forms polyketones from CO and ethylene |

| Hydroformylation | Rhodium/Cobalt | Enables selective addition of functional groups |

| Hydrogenation | Rhodium | Effective for various hydrogenation reactions |

| Source: wikipedia.orgchemicalbook.comottokemi.comguidechem.comleapchem.comprochemonline.comsigmaaldrich.com |

A Subject of Broad Academic Research

The multifaceted nature of 1,3-Bis(diphenylphosphino)propane has made it a continuous focus of academic research. Investigations span a wide range of topics, from fundamental studies of its coordination chemistry to the development of new catalytic applications.

A significant area of research involves the synthesis and characterization of novel metal complexes containing dppp. nih.govresearchgate.netiucr.org For example, researchers have prepared and studied complexes of dppp with metals like rhenium, silver, and various first-row transition metals to explore their unique structures and potential applications. nih.govresearchgate.netiucr.org The formation of silver(I) coordination polymers with dppp has garnered interest due to their potential in functional materials and light-emitting devices. chemicalbook.comguidechem.com

Another major research thrust is the development of new catalytic systems and methodologies that utilize dppp. This includes the design of more efficient and selective catalysts for known reactions, as well as the discovery of entirely new transformations. nih.govacs.org For instance, research has shown that a nickel-dppp complex can catalyze the cross-coupling of aryl halides with various phosphorus compounds, providing a valuable method for forming C-P bonds. nih.gov Furthermore, dirhodium(II) complexes with ortho-metalated dppp have shown distinct catalytic performance in the dehydrosilylation of styrene (B11656) derivatives. acs.org

The immobilization of dppp-metal complexes on solid supports to create heterogeneous catalysts is another active area of research. acs.org This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. For example, a polymer-supported rhodium(I)-dppp catalyst has been successfully used for the heterogeneous hydrogenation of quinoline (B57606) and benzylideneacetone. acs.org

Recent research has also explored the use of dppp in the synthesis of gold nanoclusters and their applications in areas like colorimetric sensing. sigmaaldrich.comnih.gov These studies highlight the ongoing expansion of dppp's utility into the realm of materials science and nanotechnology.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[3-diphenylphosphorylpropyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O2P2/c28-30(24-14-5-1-6-15-24,25-16-7-2-8-17-25)22-13-23-31(29,26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-12,14-21H,13,22-23H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHFTNFXBQUQGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O2P2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry of 1,3 Bis Diphenylphosphinyl Propane

Fundamental Chelation Dynamics and Geometries

The coordination of dppp (B1165662) to a metal center is characterized by specific geometric arrangements and dynamic properties inherent to its molecular structure.

Characterization as a Bidentate Ligand

1,3-Bis(diphenylphosphinyl)propane functions as a bidentate ligand, meaning it can bind to a central metal atom through its two phosphorus donor atoms simultaneously. This chelating ability is a cornerstone of its application in coordination chemistry and catalysis. The flexibility of the three-carbon (propyl) backbone allows the two diphenylphosphino groups to coordinate to a metal center, forming a stable ring structure. This mode of binding is crucial for its role in stabilizing metal complexes and influencing their reactivity. Dppp is classified as a diphosphine ligand and is integral to the synthesis of various coordination compounds. wikipedia.orgcommonorganicchemistry.comnih.gov

Formation of Six-Membered C₃P₂M Chelate Rings and Bite Angle Analysis

Upon coordination to a metal (M), dppp forms a six-membered chelate ring with the composition C₃P₂M. wikipedia.orgguidechem.com The geometry of this ring and the resulting properties of the metal complex are significantly influenced by the ligand's "bite angle." The natural bite angle is an intrinsic property of a diphosphine ligand, defined by the preferred P-M-P angle determined by the ligand's backbone. For dppp, the natural bite angle is approximately 91°. wikipedia.org This specific angle is a critical parameter in determining the coordination geometry around the metal center and subsequently influences the catalytic activity of the resulting complex. The bite angle of diphosphine ligands can vary, and this variation is known to affect the outcomes of catalytic reactions, such as C-C and C-X bond-forming cross-coupling reactions. nih.govresearchgate.net

Complexation with Diverse Transition Metals

The versatility of dppp as a ligand is demonstrated by its ability to form stable complexes with a wide array of transition metals. Its coordination chemistry with nickel, in particular, has been extensively studied due to the catalytic relevance of the resulting complexes.

Nickel(II) Complexes: Synthesis, Structure, and Catalytic Precursors

Complexes of dppp with nickel(II) are of significant interest as they often serve as precursors to active catalysts in various organic transformations, including cross-coupling reactions like the Kumada coupling. wikipedia.orgguidechem.com The synthesis of these complexes is typically straightforward, involving the reaction of a nickel(II) salt with dppp in a suitable solvent.

Square-Planar Geometry of Dichloro(this compound)nickel(II)

The complex dichloro(this compound)nickel(II), [NiCl₂(dppp)], is a well-characterized example of a dppp-nickel complex. It is prepared by the reaction of nickel(II) chloride hexahydrate with dppp. wikipedia.orgwikipedia.org This compound is a bright orange-red crystalline solid. While the precise solid-state structure of the chloride version has been challenging to determine due to low solubility, studies on related bromo and iodo derivatives indicate a temperature-dependent equilibrium between square-planar and tetrahedral geometries in solution. wikipedia.org However, the square-planar geometry is generally favored. In contrast, the related complex with a two-carbon backbone, dichloro(1,2-bis(diphenylphosphino)ethane)nickel(II), maintains a static square-planar structure. wikipedia.org The square-planar coordination in [NiCl₂(dppp)] is a key feature influencing its catalytic properties.

Synthesis with Pyridine (B92270) Derivatives and Characterization

The coordination sphere of nickel(II)-dppp complexes can be further modified by the introduction of other ligands, such as pyridine derivatives. For instance, mixed-ligand complexes with the general formula [M(DPPP)(APY)(H₂O)Cl₂], where M is Ni(II), APY is 2-aminopyridine (B139424), and DPPP is this compound, have been synthesized and characterized. nih.gov The synthesis involves reacting an aqueous solution of NiCl₂·6H₂O with dppp in dichloromethane, followed by the addition of an ethanolic solution of 2-aminopyridine. nih.gov The resulting pale brown precipitate is a mixed-ligand complex where dppp, 2-aminopyridine, water, and chloride ions are coordinated to the nickel(II) center. These complexes are typically air-stable and have been characterized using various spectroscopic and analytical techniques. nih.gov

Palladium(II) Complexes: Coordination Modes and Catalytic Activity

This compound (dppp) serves as a versatile bidentate ligand in palladium(II) chemistry, primarily by forming a stable six-membered chelate ring. This coordination mode imparts specific geometric constraints on the metal center, influencing the catalytic activity of the resulting complexes. The natural bite angle of dppp is approximately 91°, a key factor in determining the geometry of the catalytic species and the selectivity of reactions. wikipedia.orgrsc.org A quintessential example is dichloro[this compound]palladium(II), [Pd(dppp)Cl₂], a widely used catalyst precursor. In this complex, the palladium center typically adopts a distorted square planar geometry.

The catalytic prowess of dppp-ligated palladium(II) complexes is most evident in their application to a wide array of cross-coupling reactions. These catalysts effectively facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. riyngroup.com They have demonstrated high activity in Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings. nih.govresearchgate.net For instance, [Pd(dppp)Cl₂] is a reliable catalyst for the Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides.

Another significant catalytic application of palladium(II)-dppp complexes is the copolymerization of carbon monoxide and ethylene (B1197577) to produce polyketones. wikipedia.org The dppp ligand is crucial for controlling the alternating insertion of the two monomer units, leading to perfectly alternating copolymers with valuable material properties. researchgate.net Palladium(II) complexes containing dppp, often in combination with dinitrogen ligands, have been extensively studied as catalyst precursors for this process. rsc.org The specific substituents on the propane (B168953) backbone of the dppp ligand can also be modified to fine-tune the catalytic activity and properties of the resulting polymer.

Interactive Data Table: Catalytic Activity of Palladium(II)-dppp Complexes

| Catalyst System | Reaction Type | Key Findings/Activity |

|---|---|---|

| [Pd(dppp)Cl₂] | Suzuki-Miyaura Coupling | Effectively catalyzes C-C bond formation between organoboron reagents and organic halides. |

| [Pd(dppp)(N-N)]²⁺ (N-N = dinitrogen ligand) | CO/Ethene Copolymerization | Acts as a precursor for highly active catalysts, producing alternating polyketones. |

| [Pd(dppp)Cl₂] | Heck Reaction | Can be used to control regioselectivity in palladium-catalyzed arylations. wikipedia.org |

| Palladium complexes with modified dppp ligands | CO/Ethene Copolymerization | Substituents on the dppp backbone influence catalyst activity and polymer properties. |

Copper(I) Complexes: Structural Diversity and Photophysical Properties

Copper(I) complexes featuring the this compound ligand exhibit significant structural diversity and interesting photophysical properties. The dppp ligand can coordinate to the copper(I) center in both chelating and bridging fashions, leading to the formation of mononuclear, dinuclear, or polymeric structures. nih.gov In many heteroleptic complexes, where another ligand such as a diimine (e.g., phenanthroline or bipyridine derivatives) is present, dppp acts as a bidentate chelating ligand, forming a [Cu(N-N)(P-P)]⁺ core. acs.orgresearchgate.net These complexes are of great interest due to their potential applications in light-emitting devices. oup.com

The photophysical properties of these complexes are largely dictated by metal-to-ligand charge transfer (MLCT) excited states. oup.com However, many simple copper(I) complexes with dppp and a diimine ligand, such as [Cu(bpy)(dppp)]PF₆ (where bpy is 2,2'-bipyridine), are non-emissive or very weakly emissive in solution at room temperature. oup.com Their luminescence can often be observed in the solid state or at low temperatures. The emission properties, including quantum yields and lifetimes, are highly sensitive to the structure of the diimine ligand and the rigidity of the coordination environment. acs.org

The most common coordination geometry for four-coordinate copper(I) is tetrahedral. In complexes with chelating ligands like dppp and a diimine, the geometry around the copper(I) center is typically described as distorted tetrahedral. oup.commdpi.com This distortion arises from the steric and electronic constraints imposed by the chelating ligands, particularly the bite angles of both the dppp and the diimine ligand. mdpi.com The degree of tetrahedral distortion can be quantified by the τ₄ parameter, which ranges from 1 for a perfect tetrahedral geometry to 0 for a perfect square planar geometry. For many [Cu(dppp)(N-N)]⁺ type complexes, the geometry is significantly closer to tetrahedral. This coordination environment is a key factor influencing the electronic structure and, consequently, the photophysical behavior of the complex. mdpi.com

Thermally activated delayed fluorescence (TADF) is a mechanism that can enhance the efficiency of light-emitting materials by harvesting both singlet and triplet excitons. researchgate.net This phenomenon has been observed in certain copper(I) coordination compounds, including some coordination polymers and complexes involving diphosphine ligands. researchgate.netnih.gov TADF arises from the efficient reverse intersystem crossing (rISC) from a low-lying triplet excited state (T₁) to a singlet excited state (S₁), which is possible when the energy gap between these two states (ΔE(S₁–T₁)) is very small. nih.gov

While extensive data on dppp-based copper(I) polymers exhibiting TADF is specific, studies on related systems demonstrate the principle. For instance, the 0D-complex Cu₂I₂(Ph₂P(CH₂)₅PPh₂)₂ has been found to exhibit TADF. nih.gov In general, for copper(I) complexes to be efficient TADF emitters, their structure must be rigid to minimize non-radiative decay pathways from the excited state. nih.gov Stiffening the molecular structure can reduce the flattening distortion that often occurs in the excited state of copper(I) complexes, thereby decreasing the S₁–T₁ energy gap and increasing the fluorescence quantum yield. researchgate.net

Interactive Data Table: Photophysical Properties of Related Copper(I)-Diphosphine Complexes

| Complex | Emission Type | Quantum Yield (ΦPL) | Lifetime (τ) at 300 K | ΔE(S₁–T₁) |

|---|---|---|---|---|

| [Cu(I)(POP)(tmbpy)][BF₄] | TADF | up to 74% (powder) | - | - |

| Emissive Cu(I) Coordination Polymer 1 | TADF | 70% | 5.7 µs | 253 cm⁻¹ |

| Emissive Cu(I) Coordination Polymer 2 | TADF | 80% | 4.2 µs | 337 cm⁻¹ |

| [Cu(dmp)(POP)]⁺ | Fluorescence/Phosphorescence | 15% (in DCM) | 14.3 µs (in DCM) | - |

Note: Data for related diphosphine ligands (POP, etc.) are shown to illustrate the principles of TADF in Cu(I) complexes. researchgate.netnih.govnih.gov

Silver(I) Complexes: Supramolecular Assembly and Structural Elucidation

The coordination chemistry of silver(I) with this compound is characterized by the formation of diverse supramolecular assemblies. consensus.app Due to the d¹⁰ electronic configuration and the large size of the Ag(I) ion, it can adopt various coordination numbers and geometries, including linear, trigonal planar, and tetrahedral. nih.gov The flexible propane backbone of the dppp ligand allows it to act as either a chelating or, more commonly, a bridging ligand, facilitating the construction of multinuclear complexes and coordination polymers. researchgate.net

Structural elucidation via single-crystal X-ray diffraction has been pivotal in understanding these systems. For example, the reaction of dppp with silver salts can lead to the formation of dimeric macrocycles, such as [Ag₂(μ-dppp)₂]²⁺, where two silver centers are bridged by two dppp ligands. researchgate.net In other cases, infinite one-dimensional polymeric chains are formed. The counter-anion (e.g., tetrafluoroborate, nitrate) can also play a role in the final supramolecular structure, sometimes participating in the coordination sphere of the silver ion. consensus.app In the complex cation [Ag(dppp)₂]⁺, the silver(I) atom is coordinated by four phosphorus atoms from two chelating dppp ligands, resulting in a tetrahedral coordination geometry. nih.gov

Interactive Data Table: Structural Data for Silver(I)-dppp Complexes

| Complex | Structural Motif | Ag(I) Coordination Geometry | Key Bond Lengths (Å) |

|---|---|---|---|

| [Ag(dppp)₂]⁺ | Mononuclear, bis-chelate | Tetrahedral | Ag–P = 2.460(1) – 2.501(1) nih.gov |

| [Ag₂(μ-dppp)₂(BF₄)₂] | Dinuclear macrocycle | Distorted tetrahedral | - |

| Polymeric Ag(I)-dppp chains | 1D Coordination Polymer | Varies (e.g., tetrahedral) | - |

Molybdenum(0) Complexes: Stereochemical Considerations and Ring Effects

In molybdenum(0) complexes, such as those of the type Mo(CO)₄(dppp), the this compound ligand chelates to the metal center, influencing the stereochemistry of the complex. In these octahedral molybdenum(0) carbonyl complexes, dppp occupies two cis-coordination sites. A critical parameter is the P-Mo-P "bite angle," which is constrained by the six-membered chelate ring formed by the dppp ligand. This angle is a direct consequence of the three-carbon bridge between the two phosphorus donor atoms. The chelate ring effect, including the specific bite angle of the dppp ligand, plays a significant role in determining the geometry and stability of the resulting metal complex. This geometric constraint can, in turn, affect the reactivity of the complex, for example, by influencing the rates of substitution of the other ligands (carbonyls).

Platinum(0) Complexes: Molecular Structure Reevaluation

The complex bis[this compound]platinum(0), [Pt(dppp)₂], is a key example of a homoleptic platinum(0) phosphine (B1218219) derivative. Its molecular structure was the subject of a significant reevaluation. An initial crystallographic analysis was later shown to have been refined in an incorrect space group. acs.org A subsequent, more accurate structural analysis revealed that the distortions previously reported in the coordination sphere were an artifact of the incorrect indexing. acs.org

The corrected structure of [Pt(dppp)₂] shows the platinum(0) center coordinated by four phosphorus atoms from two chelating dppp ligands. The geometry around the platinum atom is distorted from a perfect tetrahedron. The Pt-P bond lengths were determined to be 2.286(1) Å, and the P-Pt-P bite angle within the chelate ring is 97.76(4)°. This angle is notably larger than the corresponding angle in the platinum(II) analogue, [Pt(dppp)₂]²⁺, which is closer to a square-planar geometry. acs.orgnih.gov

Interactive Data Table: Structural Comparison of Platinum-dppp Complexes

| Complex | Oxidation State | Coordination Geometry | Pt-P Bond Length (Å) | P-Pt-P Bite Angle (°) |

|---|---|---|---|---|

| [Pt(dppp)₂] | Pt(0) | Distorted Tetrahedral | 2.286(1) acs.org | 97.76(4) acs.org |

| [Pt(dppp)₂]²⁺ | Pt(II) | Near Square-Planar | 2.3648(7) & 2.3790(8) nih.gov | 87.23(3) nih.gov |

Rhodium(I) Complexes: Applications in Asymmetric Catalysis

Rhodium(I) complexes incorporating diphosphine ligands are pivotal in the field of asymmetric catalysis, particularly in hydrogenation reactions. While this compound (dppp) itself is an achiral ligand, its chiral derivatives have been successfully employed in Rh(I)-catalyzed asymmetric hydrogenations. For instance, a chiral analogue, 1,3-diphenyl-1,3-bis(diphenylphosphino)propane, has demonstrated high efficacy as a ligand in the Rh(I)-catalyzed asymmetric hydrogenation of various model substrates and precursors for β-amino acids. researchgate.net In these reactions, exceptional levels of enantioselectivity, with enantiomeric excesses (ee) reaching up to 97%, have been achieved. researchgate.net

The success of these catalytic systems hinges on the formation of a chiral rhodium complex that can differentiate between the two prochiral faces of the substrate. The diphosphine ligand coordinates to the rhodium(I) center, creating a chiral environment that directs the stereochemical outcome of the hydrogen addition. The structural rigidity and steric bulk of the diphosphine ligand are critical factors in achieving high enantioselectivity. Although significant progress has been made, the asymmetric hydrogenation of certain challenging substrates, such as sterically hindered tetrasubstituted olefins, remains an area of active research.

Table 1: Performance of Chiral dppp Analogue in Rh(I)-Catalyzed Asymmetric Hydrogenation

| Substrate Type | Enantiomeric Excess (ee) |

|---|---|

| Model Substrates | Up to 97% |

Iron(II) and Manganese(II) Complexes: Synthesis and Characterization

Mixed-ligand complexes of iron(II) and manganese(II) incorporating this compound (dppp) have been synthesized and characterized. A general synthetic route involves the reaction of the respective metal(II) chloride salt with dppp and a secondary N-donor ligand, such as 2-aminopyridine (APY), in a suitable solvent mixture. nih.gov This methodology yields coordination compounds with the general formula [M(dppp)(APY)(H₂O)Cl₂]·xH₂O, where M can be Fe(II) or Mn(II). nih.gov

The synthesis of the manganese(II) complex, [Mn(dppp)(APY)(H₂O)Cl₂], is achieved by reacting manganese(II) chloride tetrahydrate with dppp and 2-aminopyridine in a methanol (B129727)/dichloromethane solution in the presence of a base. nih.gov The mixture is refluxed, and upon cooling, a dark-brown precipitate of the complex is formed. nih.gov Similarly, the iron(II) complex, [Fe(dppp)(APY)(H₂O)Cl₂]·2H₂O, is prepared by reacting iron(II) chloride with dppp and 2-aminopyridine. nih.gov This reaction results in the formation of a light-yellow precipitate. nih.gov

These complexes are air-stable solids and are generally insoluble in common organic solvents, showing some solubility in dimethyl sulfoxide (B87167) (DMSO). nih.gov Characterization of these compounds is performed using a combination of analytical and spectroscopic techniques. Elemental analysis confirms the stoichiometry of the complexes. nih.gov Spectroscopic methods such as Fourier-transform infrared (FT-IR) and UV-visible spectroscopy are used to elucidate the coordination environment of the metal ions. nih.gov Thermal analysis techniques, including thermogravimetry (TG) and differential thermal analysis (DTA), are employed to study their thermal stability and decomposition pathways. nih.gov For the iron(II) complex, thermogravimetric analysis indicates a four-stage decomposition process, beginning with the loss of water molecules. nih.gov

Table 2: Synthesized Iron(II) and Manganese(II) dppp Complexes

| Complex Formula | Metal Ion | Color |

|---|---|---|

| [Mn(dppp)(APY)(H₂O)Cl₂] | Manganese(II) | Dark-brown |

Ligand Design Principles in Metal Complex Formation

Influence of Ligand Architecture on Metal Center Reactivity and Selectivity

The architecture of a diphosphine ligand, particularly its "bite angle," is a critical parameter that profoundly influences the reactivity and selectivity of its metal complexes. The bite angle is defined as the P-M-P angle in a chelated complex. For this compound, the propane backbone leads to the formation of a stable six-membered chelate ring upon coordination to a metal center. This configuration results in a natural bite angle of approximately 91°.

This specific geometric constraint imposed by the dppp ligand has significant consequences for catalysis. The bite angle affects the steric and electronic properties of the metal center. For example, in rhodium-catalyzed hydroformylation, the bite angle of the diphosphine ligand is a key factor in determining the regioselectivity (the ratio of linear to branched aldehyde products). uva.nl While dppp itself may not provide the highest selectivity compared to ligands with wider bite angles, its well-defined geometry provides a baseline for understanding these effects. uva.nl The steric crowding around the metal center, which is directly influenced by the bite angle, can control substrate approach and product formation. In some catalytic systems, a larger bite angle is known to favor reductive elimination steps, thereby increasing the reaction rate. stackexchange.com The rigidity of the chelate ring formed by dppp also contributes to the stability of the catalytic species, preventing ligand dissociation that could lead to catalyst deactivation.

Control of Stereochemistry and Regioselectivity in Complexation

The defined architecture of the dppp ligand is instrumental in controlling the stereochemistry and regioselectivity of reactions at the metal center. By chelating to a metal, dppp creates a rigid steric environment that can direct the coordination of incoming substrates. The P-M-P bite angle and the conformation of the six-membered chelate ring reduce the number of possible coordination geometries, thereby influencing the stereochemical outcome of a reaction.

In processes like palladium-catalyzed allylic alkylation, the bite angle of the phosphine ligand has been shown to directly impact the regioselectivity of the nucleophilic attack. nih.gov Ligands with different bite angles can lead to different product isomers by altering the electronic properties and steric accessibility at the termini of the allyl intermediate. nih.gov The steric bulk of the phenyl groups on the phosphorus atoms of dppp, oriented in a specific fashion due to the constraints of the chelate ring, creates a chiral pocket around the metal center. This environment can effectively discriminate between different prochiral faces of a substrate in asymmetric catalysis or control the regiochemistry of bond formation. The predictable coordination geometry enforced by dppp makes it a valuable ligand for developing selective catalytic processes where precise control over the product's structure is essential.

Metal Cluster Assembly and Nanoscale Materials

Assembly of Icosahedral Units within Metal Clusters

The this compound ligand plays a crucial role in the synthesis and stabilization of complex, high-nuclearity metal clusters, including those that feature the assembly of icosahedral building blocks. An icosahedron is a polyhedron with 20 faces, and in the context of metal clusters, an M₁₃ icosahedron (one central atom surrounded by 12 others) is a common and stable structural motif.

A notable example is the atomically precise gold-silver nanocluster, [Au₈Ag₅₇(dppp)₄(C₆H₁₁S)₃₂Cl₂]Cl. nih.gov The structure of this complex, determined by single-crystal X-ray diffraction, reveals a three-dimensional assembly formed by the fusion of eight complete icosahedral Au@Ag₁₀Au₂ units. nih.gov In this intricate architecture, the dppp ligands are essential. They cap the surface of the cluster, providing steric and electronic stabilization. The bidentate nature of dppp allows it to chelate or bridge metal atoms on the cluster surface, directing the assembly process and preventing uncontrolled aggregation. The presence of dppp ligands is integral to the formation and isolation of this novel nanocluster, which exhibits a unique 3D octameric assembly of icosahedral units. nih.gov This research highlights the importance of diphosphine ligands like dppp in guiding the self-assembly of metal atoms into complex, well-defined nanoscale architectures. nih.gov

Synthesis and Stability of Gold Clusters

The synthesis of gold clusters stabilized by 1,3-bis(diphenylphosphino)propane (B126693) (dppp) is most commonly achieved through the chemical reduction of gold(I) precursors, such as (triphenylphosphine)gold(I) chloride (Au(PPh₃)Cl), in the presence of the dppp ligand nist.govacs.org. This approach leads to the formation of a variety of ultrasmall, atomically precise cationic gold clusters. The specific composition and charge state of these clusters have been identified using techniques like electrospray ionization mass spectrometry (ESI-MS) mdpi.comnih.gov.

An alternative, solvent-based physical method involves the magnetron sputtering of a gold target onto a solution of dppp in polyethylene (B3416737) glycol (PEG) mdpi.com. This technique generates naked gold atoms that nucleate and aggregate in the presence of the ligand, also yielding a range of dppp-protected cationic gold clusters mdpi.com.

Research has identified a series of multiply charged cationic gold clusters stabilized by dppp, as detailed in the table below.

| Cluster Formula | Synthesis Method | Reference |

| [Au₆(dppp)₃]²⁺ | Chemical Reduction & Sputtering | mdpi.comnih.gov |

| [Au₆(dppp)₄]²⁺ | Chemical Reduction & Sputtering | mdpi.com |

| [Au₈(dppp)₃]²⁺ | Chemical Reduction | nih.gov |

| [Au₉(dppp)₄]³⁺ | Chemical Reduction | nih.gov |

| [Au₁₀(dppp)₄]²⁺ | Chemical Reduction | nih.gov |

| [Au₁₁(dppp)₅]³⁺ | Chemical Reduction & Sputtering | mdpi.comnih.gov |

| [Au₁₃(dppp)₅]³⁺ | Chemical Reduction | nih.gov |

The stability of these clusters is influenced by the nature of the phosphine ligand. Studies comparing dppp (with phenyl substituents) to ligands like 1,3-bis(dicyclohexylphosphino)propane (B25926) (dcpp) (with cyclohexyl substituents) show that this change significantly impacts the size of the clusters that are preferentially formed in solution nih.gov. It also affects their gas-phase fragmentation pathways, indicating that the electronic and steric properties of the ligand's substituents are crucial for determining the composition and stability of the final cluster products nih.gov. Furthermore, inter-cluster reactions involving dppp-stabilized gold clusters can lead to new clusters with enhanced electrochemical and thermal stability rsc.org.

Mechanistic Investigations of Gold Nanocluster Formation

The formation of gold nanoclusters protected by 1,3-bis(diphenylphosphino)propane is a complex process governed by several interconnected solution-phase reactions nist.govacs.org. The mechanism has been elucidated through time-resolved analysis using ultraviolet-visible (UV-vis) spectroscopy and ESI-MS, which allows for the monitoring of reaction intermediates and final products nist.govacs.org.

The synthesis is typically initiated by the reduction of two-coordinate phosphine-ligated gold(I) complexes, represented as [AuᴵLL']⁺, where L and L' can be the precursor ligand (e.g., PPh₃) or the dppp ligand nist.govacs.org. This reduction step generates free radical complexes, [Au⁰LL']• nist.govacs.org. These highly reactive zero-valent gold species subsequently nucleate, leading to the formation of an initial broad size distribution of ligated gold clusters, typically observed in the range of 6 to 13 gold atoms (Auₓ, 6 ≤ x ≤ 13) nist.govacs.org.

Role of Reduction, Ligand Exchange, and Etching Processes

Reduction : The choice of reducing agent and solvent system controls the rate of reduction of the Au(I) precursor complexes nist.govacs.org. This rate is a critical parameter, as it determines the extent of overlap between the initial, rapid nucleation of clusters and the subsequent, slower solution-phase processing steps. A controlled, slower reduction rate allows for a clearer separation between these stages, facilitating more precise control over the final cluster distribution nist.govacs.org.

Ligand Exchange : When using precursors like Au(PPh₃)Cl, the displacement of the initial triphenylphosphine (B44618) (PPh₃) and chloride ligands by the bidentate dppp ligand is a fundamental prerequisite for cluster formation and growth nist.gov. ESI-MS studies have shown that as the reaction progresses, PPh₃-containing gold complexes are depleted while dppp-ligated species become dominant nist.gov. These initial ligand exchange reactions are crucial in defining the pool of available precursors for cluster nucleation and growth nist.gov.

Etching Processes : Following initial nucleation, the broadly distributed cluster population undergoes a period of "size-selective" processing nist.govacs.org. This phase involves continuous core growth and core etching reactions. Etching can break down larger, less stable clusters and colloidal agglomerates, releasing smaller gold fragments that can be incorporated into more stable cluster nuclearities. This dynamic etching and regrowth is part of a cyclic process that refines the cluster population, promoting the formation of stable products with specific numbers of gold atoms nist.govacs.org.

Size-Selective Processing for Tunable Syntheses

The development of tunable syntheses, which allow for the targeted formation of gold clusters with a specific number of atoms, relies on manipulating the "size-selective" processing mechanisms nist.govacs.org. This processing is not a separate step but rather the culmination of the core etching and growth reactions that naturally occur in the solution after the initial reduction and nucleation nist.govacs.org.

Catalytic Applications of 1,3 Bis Diphenylphosphinyl Propane Based Systems

Homogeneous Catalysis Paradigms Utilizing the Ligand

1,3-Bis(diphenylphosphinyl)propane is a versatile and powerful ligand in the realm of coordination chemistry and catalysis. Its ability to form stable chelate complexes with various transition metals, such as palladium and nickel, is central to its catalytic prowess. These dppp-metal complexes serve as highly efficient catalysts in a multitude of organic transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions

The application of this compound is particularly prominent in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. Dppp-ligated palladium and nickel catalysts are frequently employed in a variety of these transformations, including the Kumada, Negishi, Suzuki-Miyaura, and Heck reactions. chemrxiv.org

Kumada Coupling Reactions

The Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide, benefits significantly from the use of nickel catalysts bearing the dppp (B1165662) ligand. The complex dichloro(1,3-bis(diphenylphosphino)propane)nickel, [NiCl2(dppp)], is a well-established and effective catalyst for this reaction. nih.govnih.gov The use of this catalyst allows for the coupling of a range of substrates, including aryl and vinyl halides. nih.govnih.gov

Research has demonstrated the utility of the NiCl2(dppp) catalyst in the cross-coupling of various aryl halides with Grignard reagents. For instance, this catalytic system has been successfully employed in the coupling of both activated and unactivated aryl chlorides, which are often challenging substrates. researchgate.net The presence of the dppp ligand is crucial for the in situ reduction of the Ni(II) center to the catalytically active Ni(0) species, thereby facilitating the oxidative addition of the aryl halide. researchgate.net While specific yield data across a broad range of substrates is dispersed in the literature, the consistent reporting of "good to excellent yields" underscores the efficacy of this catalytic system. db-thueringen.deacgpubs.org

Negishi Coupling Reactions

In Negishi coupling reactions, which pair an organozinc reagent with an organic halide, this compound has been utilized as a ligand for both palladium and nickel catalysts. chemrxiv.orguni-muenchen.de Iron-based catalysts containing dppp have also shown excellent activity and good selectivity in the Negishi coupling of aryl zinc reagents with benzyl (B1604629) halides and phosphates. researchgate.net The dppp ligand has been shown to be effective in promoting the coupling of various substrates, including those with functional groups that might be sensitive under other reaction conditions. acs.orgacs.org

For example, in the cross-coupling of 2-bromo-4,5-dimethylphosphinine with phenylzinc bromide, the use of dppp as a ligand with a Pd2(dba)3 catalyst resulted in a significant improvement in the isolated yield, reaching 76%. liv.ac.uk This highlights the crucial role of the ligand in optimizing the efficiency of the coupling reaction. Further studies have shown that NiCl2(dppp) can catalyze the coupling of secondary alkylzinc halides with aryl bromides and chlorides, demonstrating the versatility of this ligand in accommodating different metal centers and substrates. nih.gov

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, a versatile method for the formation of C-C bonds between organoboron compounds and organic halides, frequently employs palladium catalysts with this compound as a ligand. acs.orgmdpi.com The Pd(OAc)2/dppp system, for instance, has been shown to be effective for the coupling of a wide array of aryl halides with arylboronic acids, affording biaryl products in moderate to excellent yields. mdpi-res.com This catalytic system demonstrates good functional group tolerance, allowing for the coupling of substrates bearing various substituents such as methoxy (B1213986), ethoxy, cyano, aldehyde, and thiomethyl groups. mdpi-res.commdpi.com

Nickel-based dppp catalysts, such as [NiCl2(dppp)], have also proven to be highly effective and cost-efficient for Suzuki-Miyaura couplings. nih.govresearchgate.net This catalyst is particularly useful for the cross-coupling of phenols and arylboronic acids through in situ phenol (B47542) activation. researchgate.net The reaction exhibits broad applicability with high efficiency for a wide range of phenols and boronic acids, including those that are typically problematic under conventional conditions. researchgate.net

Heck Reaction: Regioselectivity Control in Arylation

The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, is a powerful tool for the synthesis of substituted alkenes. A key challenge in the Heck reaction is controlling the regioselectivity of the arylation, particularly with electron-rich olefins. The use of this compound as a ligand for palladium catalysts has been shown to be instrumental in directing the regioselectivity of this reaction. nih.gov

Specifically, in the arylation of electron-rich vinyl ethers like butyl vinyl ether, the Pd(OAc)2/dppp catalytic system can afford high regioselectivity for the α-arylated product. liv.ac.ukmdpi.com The choice of ligand and the reaction conditions are critical in steering the reaction pathway. For instance, the combination of Pd(OAc)2 with three equivalents of dppp has been demonstrated to provide excellent α-regiocontrol in the arylation of butyl vinyl ether with various aryl halides. liv.ac.uk

A study by Xu et al. provides detailed findings on the regioselective arylation of butyl vinyl ether with different aryl halides using a Pd(OAc)2/dppp catalytic system. The results, summarized in the table below, highlight the high α-selectivity achieved with this system.

| Aryl Halide | Conversion (%) | Regioselectivity (α/β) | Yield (%) |

|---|---|---|---|

| 1-Bromonaphthalene | >99 | >99/1 | 85 |

| 1-Iodonaphthalene | >99 | >99/1 | 82 |

| 4-Bromotoluene | >99 | >99/1 | 78 |

| 4-Bromoanisole | >99 | >99/1 | 80 |

| 4-Bromobenzonitrile | >99 | >99/1 | 75 |

| 4-Bromoacetophenone | 95 | >99/1 | 72 |

| Bromobenzene | >99 | >99/1 | 81 |

Data sourced from Xu, L., et al. (2002). Palladium catalysed regioselective arylation of electron-rich olefins by aryl halides. Journal of Molecular Catalysis A: Chemical, 187(1), 189-193. liv.ac.uk

The proposed mechanism for this high regioselectivity involves an ionic pathway favored by the dppp ligand, which stabilizes the cationic palladium intermediates that lead to the formation of the α-substituted product. researchgate.net

Sonogashira Coupling Reactions

The Sonogashira reaction, a cross-coupling of terminal alkynes with aryl or vinyl halides, is a fundamental tool in organic synthesis for creating C(sp²)-C(sp) bonds. numberanalytics.comwikipedia.org Palladium complexes featuring phosphine (B1218219) ligands are central to this transformation, and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) is frequently employed. sigmaaldrich.comfishersci.nlnumberanalytics.comlibretexts.org While catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are common, bidentate ligands such as dppp are used to form complexes like Pd(dppp)Cl₂. wikipedia.orglibretexts.org

The catalytic cycle, whether co-catalyzed by copper or proceeding through a copper-free pathway, relies on a palladium(0) species. numberanalytics.comwikipedia.orglibretexts.org This active catalyst is generated in situ and undergoes oxidative addition with the aryl or vinyl halide. numberanalytics.comwikipedia.org In the copper-catalyzed mechanism, a copper acetylide is formed, which then undergoes transmetalation with the palladium(II) complex. libretexts.org Subsequent reductive elimination yields the final coupled product and regenerates the palladium(0) catalyst. numberanalytics.com

In a decarbonylative variant of the Sonogashira coupling, which couples carboxylic acids with alkynes, a Pd(OAc)₂/Xantphos system was found to be most effective. However, studies showed that other phosphine ligands, including dppp, could also promote the reaction, albeit with lower yields. nih.gov The use of dppp resulted in a 45% yield of the coupled product under optimized conditions. nih.gov

Palladium-Catalyzed Decarboxylative Coupling for Aromatic Esters

Palladium-catalyzed decarboxylative coupling has emerged as a powerful strategy for forming new carbon-carbon bonds, utilizing readily available carboxylic acids as coupling partners. The dppp ligand has found utility in these transformations, particularly in the coupling of aromatic carboxylates with aryl halides and pseudohalides like triflates.

One study demonstrated the palladium-catalyzed decarboxylative cross-coupling of potassium polyfluorobenzoates with aryl bromides, chlorides, and triflates. nih.gov This reaction provides a route to polyfluorobiaryls from stable, nonvolatile benzoate (B1203000) salts. nih.gov Unlike related copper-catalyzed reactions where oxidative addition is rate-limiting, the rate-limiting step in this palladium-catalyzed version is the decarboxylation itself. nih.gov

Further research has focused on the decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates, providing an efficient route to OTf-arylalkyne scaffolds. rsc.org This process showed an unusual chemoselectivity, favoring reaction at a C-Br bond over a C-OTf bond. rsc.org Density functional theory (DFT) calculations suggested that while the oxidative addition step controls this chemoselectivity, the decarboxylation step is likely rate-determining. rsc.org Similarly, the decarboxylative coupling of arylpropiolic acids with aryl tosylates has been developed, where a palladium(0) species, stabilized by a ligand like dppp, undergoes oxidative addition with the aryl tosylate, followed by decarboxylation and reductive elimination to yield the aryl alkyne product. acs.org

Polymerization and Copolymerization Processes

The dppp ligand is instrumental in various polymerization reactions, where its coordination to metal centers like palladium and nickel dictates the structure and properties of the resulting polymers.

Copolymerization of Carbon Monoxide and Ethylene (B1197577) to Polyketones

The palladium-catalyzed alternating copolymerization of carbon monoxide and ethylene to produce aliphatic polyketones is a significant industrial process, and the [Pd(dppp)]²⁺ complex is a highly efficient catalyst. ottokemi.comfishersci.nlacs.org These polyketones, with their perfectly alternating structure, are valued as high-performance thermoplastics. scispace.com The reaction is typically promoted by a strong acid with a weakly coordinating anion. scispace.com

Research has shown that catalyst systems formed in situ from palladium(II) acetate (B1210297) (Pd(OAc)₂), dppp, and an acid promoter are highly effective. For instance, using formic acid as a promoter in methanol (B129727), a productivity of 7500 g of polymer per gram of palladium per hour was achieved. scispace.comunipd.it The efficiency of formic acid is attributed to its ability to generate palladium-hydride species that initiate the catalytic cycle. scispace.comunipd.it The reaction conditions, such as temperature and pressure, significantly influence the polymer yield and molecular weight. acs.org The resulting polyketones are crystalline and exhibit high density. acs.org

Catalytic activity can be influenced by the solvent system. While methanol is a common solvent, studies have also explored water/acetic acid mixtures and aqueous emulsions to create more sustainable reaction conditions. d-nb.infotesisenred.netscirp.org

| Catalyst System | Promoter/Solvent | Pressure (bar) | Temperature (°C) | Productivity (kg PK / g Pd·h) | Ref. |

| Pd(OAc)₂/dppp | Formic Acid/Methanol | 45 | 90 | 7.5 | scispace.comunipd.it |

| Pd(OAc)₂/dppp | TsOH/Methanol | 40 | 90 | 6.2 | scispace.com |

| PdCl₂(dppp) | Water/AcOH | 40 | 85 | 5.4 | tesisenred.net |

| Pd(OAc)₂/dppp/Phosphorus Tungstic Acid | Water/Methanol | 4.8 MPa | 30 | 5.7 | google.com |

Synthesis of Advanced Polymeric Materials and Elastomers

Beyond polyketones, dppp-based catalysts are crucial for synthesizing a range of advanced polymeric materials, particularly π-conjugated polymers used in organic electronics. chemimpex.comnih.gov Nickel catalysts bearing the dppp ligand are widely used for the cross-coupling polymerization of (hetero)aryl compounds. acs.orgkobe-u.ac.jp

One key application is in catalyst-transfer polycondensation (KCTP) reactions, which allow for the synthesis of polymers with controlled molecular weight and low polydispersity in a chain-growth manner. acs.orgrsc.org For example, Ni(dppp)Cl₂ has been used to catalyze the Kumada-type polymerization of thiophene (B33073) monomers to produce regioregular poly(3-hexylthiophene) (P3HT). nih.gov This method has also been extended to the synthesis of polytellurophenes and other polychalcogenophenes. rsc.orgrsc.org

Similarly, Ni(dppp)Cl₂ catalyzes the synthesis of poly(p-phenylene)s (PPP) from monomers like 1-bromo-4-chloromagnesio-2,5-dihexyloxybenzene, although in some cases, other ligands have been found to produce polymers with higher degrees of polymerization. acs.orgchemrxiv.org

Donor-Acceptor Diblock Copolymer Synthesis through Sequential Polymerization

The precise control afforded by catalyst-transfer polycondensation using Ni(dppp)Cl₂ enables the synthesis of complex polymer architectures like donor-acceptor diblock copolymers. sigmaaldrich.comnih.govsigmaaldrich.com These materials are of great interest for applications in organic photovoltaics due to their ability to self-assemble into well-defined nanostructures. nih.gov

A notable strategy involves a single nickel catalyst performing two mechanistically distinct polymerizations in one pot. nih.gov First, a donor block, such as poly(3-hexylthiophene) (P3HT), is synthesized via Kumada catalyst-transfer polycondensation using Ni(dppp)Cl₂. nih.govunist.ac.kr After the first monomer is consumed, the living, nickel-terminated polymer chain is used to initiate the polymerization of a second, acceptor-type monomer, such as a perylene (B46583) diimide-functionalized isocyanide. nih.gov This sequential, chain-growth process allows for control over the molecular weight of both the donor and acceptor blocks. rsc.orgnih.gov This method has been used to create fully-conjugated donor-acceptor-donor (D-A-D) triblock copolymers as well. mdpi.com

Asymmetric Catalysis and Enantioselective Transformations

While dppp itself is an achiral ligand, it serves as a foundational scaffold for developing chiral diphosphine ligands used in asymmetric catalysis. leapchem.com These chiral ligands, when complexed with metals like rhodium or ruthenium, can induce high enantioselectivity in a variety of chemical transformations. researchgate.net

For example, a chiral derivative, 1,3-diphenyl-1,3-bis(diphenylphosphino)propane, has been successfully used as a ligand in the ruthenium-catalyzed enantioselective hydrogenation of 1,3-diketones. researchgate.net This system can achieve high enantiomeric excess (up to 97% ee) in the hydrogenation of β-amino acid precursors. researchgate.net

In another instance, Trost reported a novel cyclization of hydroxy-2-alkynoates to form saturated oxygen heterocycles catalyzed by a dppp-based system in 1994. scispace.com Although the original work used achiral dppp, it laid the groundwork for developing an asymmetric version of the reaction using chiral phosphine catalysts. scispace.com The development of such enantioselective transformations is crucial for synthesizing bioactive molecules and pharmaceuticals. chemimpex.comscispace.com

Application in Enantioselective Hydrogenations

While this compound (dppp) itself is not a chiral ligand, its derivatives are instrumental in asymmetric catalysis. leapchem.com Chiral versions of dppp have been developed and employed as ligands in enantioselective hydrogenation reactions. leapchem.com These modified ligands create a chiral environment around the metal center, enabling the selective synthesis of one enantiomer of a chiral product over the other.

A notable example involves the ruthenium-catalyzed enantioselective hydrogenation of a 1,3-diketone precursor using a chiral derivative of dppp, namely 1,3-diphenyl-1,3-bis(diphenylphosphino)propane. researchgate.net This process is particularly efficient and has been described as a 'cross self-breeding' catalytic system. researchgate.net The resulting enantiopure 1,3-diols can be further transformed, highlighting the utility of these systems in producing chiral building blocks. researchgate.net

Role in Rh(I)-Catalyzed Asymmetric Hydrogenation of Amino Acid Precursors

Rhodium(I) complexes incorporating chiral diphosphine ligands are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins, particularly in the synthesis of amino acid precursors. tandfonline.comsemanticscholar.org The ligand 1,3-diphenyl-1,3-bis(diphenylphosphino)propane, a chiral analogue of dppp, has been successfully used in the Rh(I)-catalyzed asymmetric hydrogenation of β-amino acid precursors, achieving high enantiomeric excesses (up to 97% ee). researchgate.net

The mechanism of this type of asymmetric hydrogenation has been studied using various chiral bis(diphenylphosphino)alkane complexes. rsc.org These studies have shown that the structure of the rhodium complexes formed with dehydroamino-acids can be determined using NMR spectroscopy, providing insights into the factors that control the stereochemical outcome of the reaction. rsc.org The development of new chiral bisphosphine ligands remains an active area of research, with the goal of achieving even higher enantioselectivities in the synthesis of amino acids and their derivatives. tandfonline.com

Emerging Catalytic and Analytical Applications

Recent research has expanded the application of this compound into new and innovative areas of catalysis and analytical chemistry.

Regioselective Hydroformylation of Olefins with Formic Acid

A significant development has been the use of a palladium catalyst with this compound (dppp) as a ligand for the regioselective hydroformylation of olefins using formic acid as a syngas surrogate. nih.govorganic-chemistry.orgacs.org This method provides a direct and operationally simple route to linear aldehydes from olefins, avoiding the need to handle carbon monoxide and hydrogen gas. nih.govacs.org

The choice of ligand is critical in this reaction, with dppp playing a key role in directing the reaction to produce linear aldehydes with high regioselectivity (up to >20:1) and in high yields (up to 93%). nih.govfigshare.com The reaction is believed to proceed through a palladium hydride species, and the dppp ligand is crucial for achieving the desired hydroformylation outcome. acs.org

Table 1: Selected Results for Pd-Catalyzed Regioselective Hydroformylation of Olefins with Formic Acid using dppp ligand

| Olefin Substrate | Product Aldehyde | Yield (%) | Regioselectivity (linear:branched) |

| Styrene (B11656) | 2-Phenylpropanal | 93 | >20:1 |

| 1-Octene | Nonanal | 85 | >20:1 |

| 4-Vinyl-1-cyclohexene | 2-(Cyclohex-3-en-1-yl)acetaldehyde | 88 | >20:1 |

Data compiled from research findings on the palladium-catalyzed regioselective hydroformylation of olefins. nih.govacs.org

Potential in Catalyzing Degradation of Environmental Pollutants

The catalytic properties of systems involving this compound are being explored for environmental remediation. chemimpex.com There is growing interest in its potential to catalyze reactions that lead to the degradation of environmental pollutants. chemimpex.com This application is still in the exploratory phase but represents a promising avenue for future research.

Development of Nanoclusterzyme Dual Colorimetric Sensings

A novel application of this compound is in the synthesis of gold nanoclusters that exhibit enzyme-like activity, termed "nanoclusterzymes". nih.gov Specifically, a gold nanocluster, [Au₁₄(Dppp)₅I₄]²⁺, has been synthesized where dppp ligands play a crucial role in its structure and catalytic function. nih.gov This nanocluster can catalyze the oxidation of a chromogenic substrate, 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), leading to a color change. nih.govresearchgate.net

This property has been harnessed to develop a dual colorimetric sensing system. nih.gov The nanoclusterzyme's activity can be inhibited by acetylcholinesterase (AChE), causing the color to disappear. nih.gov However, in the presence of organophosphorus pesticides, which inhibit AChE, the nanoclusterzyme's activity is restored, and the color reappears. nih.gov This "turn-off" and "turn-on" colorimetric response allows for the sensitive detection of both AChE and organophosphorus pesticides. nih.gov

Structural Characterization and Spectroscopic Analysis of 1,3 Bis Diphenylphosphinyl Propane Complexes

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

For instance, the reaction of 1,3-bis(diphenylphosphino)propane (B126693) with various metal salts has led to the synthesis of numerous complexes, including those of palladium(II), nickel(II), copper(II), manganese(II), iron(II), and rhenium(V). unimelb.edu.aunih.govresearchgate.net X-ray crystallography has been instrumental in confirming the coordination of the dppp (B1165662) ligand to the metal center and in establishing the resulting molecular geometries. In many cases, the dppp ligand coordinates to the metal in a bidentate fashion, forming a characteristic six-membered chelate ring. wikipedia.org

A key aspect of the structural analysis of dppp complexes is the conformation of the six-membered chelate ring formed by the ligand and the metal center. This ring can adopt various conformations, with the chair conformation being commonly observed. researchgate.netoup.com For example, in the complex [ReOCl₃(dppp)], the six-membered ring adopts a chair conformation. researchgate.net This was also observed in a dihydridoruthenium(II) complex, where the dppp chelate was found to be almost symmetrical. oup.com The P-M-P "bite angle" of the dppp ligand is another critical parameter, which in a ruthenium(II) complex was determined to be 92.43(3)°. The conformation and bite angle of the chelate ring can significantly influence the reactivity and catalytic activity of the complex.

Beyond the individual molecular structure, X-ray crystallography provides valuable information about how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov In the crystal structure of [ReOCl₃(dppp)], the neutral complexes are packed together through H···π-ring interactions. nih.gov In another example, [μ-1,3-Bis(diphenylphosphino)propane-κ²P:P′]bis[bromidogold(I)], Au···Au interactions are observed, leading to the formation of supramolecular chains. nih.gov The study of these interactions is crucial for understanding the solid-state properties of these materials.

When the dppp ligand is part of a chiral complex, X-ray crystallography can be used to determine the absolute configuration of the stereogenic centers. This is particularly important in the field of asymmetric catalysis, where the chirality of the catalyst dictates the stereochemical outcome of the reaction. The absolute configurations of novel chiral 1,3-diphosphine complexes have been successfully established using single-crystal X-ray crystallography. nih.gov For instance, the coordination properties and absolute configurations of ester-, keto-, and hydroxyl-functionalized chiral 1,3-bis(diphenylphosphino)propane palladium complexes were determined through this method. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is an indispensable tool for characterizing dppp complexes in solution. The chemical shift of the phosphorus atoms in the ³¹P NMR spectrum provides direct evidence of the coordination of the dppp ligand to a metal center. Upon coordination, the ³¹P NMR signal typically shifts compared to that of the free ligand.

In dihydridoruthenium(II) complexes with chelating diphosphine ligands, the ³¹P NMR spectra revealed that the signals for the dppp complex appeared at a higher field compared to a similar complex with a five-membered chelate ring. oup.com This difference in chemical shift can be attributed to the different ring sizes and conformations. Furthermore, the coupling between phosphorus atoms (Jpp) can provide information about the geometry of the complex. oup.com For some dppp complexes, the ³¹P{¹H} NMR spectra show a singlet, indicating that the two phosphorus atoms are chemically equivalent in solution, which can be due to the symmetry of the complex.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Complex Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the structure and bonding in dppp complexes.

In the IR spectra of dppp complexes, shifts in the vibrational frequencies of the P-Ph and P-C bonds upon coordination can be observed. nih.gov For instance, in a series of Ni(II), Cu(II), Mn(II), and Fe(II) complexes, the P-Ph band shifted to a lower wavenumber upon coordination, indicating the involvement of this group in bonding to the metal ion. nih.gov The IR spectrum also reveals the presence of other functional groups within the complex.

UV-Vis spectroscopy is used to probe the electronic transitions within the complex. The spectra of dppp complexes typically show bands in the UV region corresponding to π → π* and n → π* transitions within the dppp ligand and any other chromophoric ligands present. nih.gov In the visible region, d-d transitions for transition metal complexes can often be observed, providing information about the electronic structure of the metal center. nih.gov

Thermal Analysis Techniques (Thermogravimetry, Differential Thermal Analysis) for Complex Decomposition Stages

Thermal analysis techniques, such as thermogravimetry (TG) and differential thermal analysis (DTA), are employed to study the thermal stability and decomposition of dppp complexes. nih.govnih.gov By monitoring the change in mass of a sample as a function of temperature, TG can identify the temperature ranges at which different components of the complex are lost. DTA measures the temperature difference between a sample and a reference material, providing information about exothermic or endothermic processes such as melting, crystallization, and decomposition.

For a series of Ni(II), Cu(II), Mn(II), and Fe(II) complexes containing dppp and 2-aminopyridine (B139424), thermal analysis was used to study the stages of their thermal decomposition. nih.govresearchgate.net This information is valuable for understanding the thermal stability of these compounds and their potential applications at elevated temperatures.

Data Tables

Table 1: Selected Spectroscopic Data for 1,3-Bis(diphenylphosphinyl)propane Complexes

| Complex | ³¹P NMR (δ, ppm) | IR (ν, cm⁻¹) P-Ph | UV-Vis (λ_max, nm) | Reference(s) |

| [RuH₂(CO)(dppp)(PPh₃)] | 26.7, 57.8 | - | - | oup.com |

| [Ni(dppp)(APY)(H₂O)Cl₂] | - | 1430-1434 | 36764–39840, 29325–32573, 19920 | nih.gov |

| [Cu(dppp)(APY)(H₂O)Cl₂]·H₂O | - | 1430-1434 | 36764–39840, 29325–32573 | nih.gov |

| [Mn(dppp)(APY)(H₂O)Cl₂] | - | 1430-1434 | 36764–39840, 29325–32573 | nih.gov |

| [Fe(dppp)(APY)(H₂O)Cl₂]·2H₂O | - | 1430-1434 | 36764–39840, 29325–32573 | nih.gov |

| [(dppp)Fe(NO)₂] | - | - | - | nih.gov |

APY = 2-aminopyridine

Table 2: Selected X-ray Crystallographic Data for this compound Complexes

| Complex | Crystal System | Space Group | P-M-P Angle (°) | Chelate Ring Conformation | Reference(s) |

| [ReOCl₃(dppp)] | Monoclinic | P2₁/n | - | Chair | researchgate.netnih.gov |

| [RuH₂(CO)(dppp)(PPh₃)] | - | - | 92.14(9) | Chair | oup.com |

| [Pd{C,N-C₆H₄{C(Me)=NOH}-2}(dppp)]ClO₄ | - | - | - | - | unimelb.edu.au |

| [μ-1,3-Bis(diphenylphosphino)propane-κ²P:P′]bis[bromidogold(I)] | Orthorhombic | Pbcn | - | - | nih.gov |

| [Ru(pic)(dppp)(bipy)]PF₆ | - | - | 92.43(3) | - |

Computational and Theoretical Investigations of 1,3 Bis Diphenylphosphinyl Propane Systems

Density Functional Theory (DFT) for Electronic Structure and Photophysical Property Prediction

Density Functional Theory (DFT) has become a versatile and low-cost computational approach for investigating the electronic structures of molecular systems. acs.org It is widely employed to predict molecular geometries, electronic properties, and photophysical behaviors of organometallic complexes, including those containing phosphine (B1218219) ligands like dppp (B1165662). researchgate.net

DFT calculations are used to determine the distribution and energy levels of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity and kinetic stability of a molecule. researchgate.net For dppp-metal complexes, DFT can elucidate how the ligand's flexible backbone and the electronic nature of the phosphorus atoms affect the electronic structure of the metal center. leapchem.comnih.gov

In the context of ligand-protected gold clusters, DFT calculations have been instrumental. For phosphine-stabilized gold clusters, including those with dppp, DFT predicts the HOMO-LUMO gap and helps explain the stability of the cluster based on the achievement of an electronically closed shell superatom complex. nih.gov These calculations can also model charge transfer between the dppp ligand shell and the gold cluster core, providing a more nuanced understanding of the bonding interactions. nih.gov While detailed photophysical studies specifically on the isolated dppp molecule are less common, DFT is frequently used to predict the absorption and emission spectra of its fluorescent metal complexes. acs.org

Table 1: Properties Investigated Using Density Functional Theory (DFT)

| Property Category | Specific Parameters Calculated | Relevance |

| Geometric Structure | Bond lengths, bond angles, dihedral angles | Determines the 3D conformation and steric profile of the ligand and its complexes. researchgate.net |

| Electronic Structure | HOMO/LUMO energy levels, HOMO-LUMO gap, charge distribution | Predicts chemical reactivity, stability, and electron transfer properties. researchgate.netnih.gov |

| Photophysical Properties | Absorption spectra, emission spectra, excitation energies | Predicts how the molecule interacts with light, essential for applications in photocatalysis and sensing. acs.org |

| Vibrational Frequencies | Infrared (IR) and Raman spectra | Aids in the identification and characterization of the molecule and its complexes. acs.org |

Mechanistic Studies of Catalytic Cycles and Reaction Pathways

The diphosphine 1,3-bis(diphenylphosphinyl)propane is a versatile ligand widely used in transition-metal catalysis, and computational studies are vital for elucidating the complex mechanisms of these reactions. leapchem.com Its moderate bite angle of approximately 91° and the flexibility of its three-carbon linker allow it to form stable chelate complexes that are key to many catalytic cycles. leapchem.comwikipedia.org

Mechanistic investigations, often combining spectroscopic methods like NMR with computational modeling, have provided detailed pictures of reaction pathways. For instance, in the palladium-catalyzed carbonylative α-arylation of ketones, the dppp ligand plays a crucial role. Mechanistic studies revealed that the catalytic cycle likely proceeds through the initial formation of a [Pd(dppp)(enolate)] anion, which then undergoes oxidative addition with the aryl bromide. nih.gov This is followed by CO insertion into the resulting [Pd(Ar)(dppp)(enolate)] species to yield the final product, indicating a pathway different from the classical Heck carbonylation mechanism. nih.gov

In another example, the polymerization of alkenes and CO catalyzed by palladium complexes promoted by B(C₆F₅)₃ was investigated. acs.org The study proposed a novel chain initiation process involving the transfer of a fluoroaryl group from the borane (B79455) to the palladium(II) center, forming a key Pd(dppp)(C₆F₅)(OAc) intermediate that initiates the polymerization. acs.org

Mechanistic studies are not limited to palladium. In nickel-catalyzed cross-coupling reactions, the role of dppp has also been examined. The addition of dppp to a dinickel(I) complex was found to induce heterolytic cleavage, generating nickel(0) and nickel(II) species, which are important oxidation states in catalytic cycles. researchgate.net

Table 2: Examples of Mechanistic Insights for dppp-based Catalytic Systems

| Catalytic Reaction | Metal Center | Key Mechanistic Finding | Method of Investigation |

| Carbonylative α-arylation | Palladium | The reaction proceeds via a [Pd(dppp)(enolate)] intermediate, not a classical Heck pathway. nih.gov | ³¹P and ¹³C NMR Spectroscopy |

| Alkene/CO Polymerization | Palladium | Chain initiation involves aryl transfer from a borane cocatalyst to the Pd-dppp complex. acs.org | NMR Spectroscopy |

| Cross-Coupling | Nickel | Addition of dppp to a Ni(I) dimer causes heterolytic cleavage to Ni(0) and Ni(II) species. researchgate.net | Stoichiometric Reactions |

| Kumada Coupling | Nickel | The [NiCl₂(dppp)] complex is an effective catalyst for coupling Grignard reagents with aryl chlorides. wikipedia.org | Catalytic Activity Studies |

Kinetic and Thermodynamic Parameter Derivations in Complex Formation and Reactivity

Understanding the kinetic and thermodynamic parameters associated with the formation and reaction of dppp-metal complexes is fundamental to controlling catalytic processes. These parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of complexation, provide quantitative data on the stability and reactivity of catalytic intermediates.

Studies have been conducted on the kinetics of complex formation between metal precursors and diphosphine ligands, including dppp. For example, the thermodynamics of complexation between palladium(II) acetate (B1210297) and various diphosphines were investigated. researchgate.net By measuring the temperature dependence of the complex's stability constant, researchers can determine the thermodynamic parameters. For these complexes, it was found that the formation is often strongly stabilized by a favorable enthalpy change (ΔH), which compensates for an unfavorable entropy change (TΔS). researchgate.net

Kinetic studies also shed light on reaction mechanisms. In substitution reactions involving ruthenium complexes, five-coordinate species like [RuCl(dppp)₂]⁺ are proposed as intermediates. psu.edu Investigations into related systems suggest that the subsequent addition of a ligand to these unsaturated complexes involves a relatively low activation barrier, facilitating the catalytic cycle. psu.edu The derivation of activation parameters (ΔH‡ and ΔS‡) from kinetic data helps to distinguish between associative and dissociative reaction mechanisms. psu.edu Furthermore, the kinetic and thermodynamic parameters for the thermal decomposition of dppp-containing coordination polymers have been calculated using methods like the Coats-Redfern equation, providing information on their thermal stability. ufms.br

Table 3: Illustrative Kinetic and Thermodynamic Parameters in Phosphine-Metal Systems

| System / Reaction | Parameter | Value | Significance |

| [RuCl(L)(dppe)₂]⁺ Ligand Dissociation | ΔH‡ | ~20 kcal/mol | Activation enthalpy for the dissociative step to form a five-coordinate intermediate. psu.edu |

| ΔS‡ | Positive | A positive activation entropy is characteristic of a dissociative mechanism. psu.edu | |

| Pd(OAc)₂ + Diphosphine Complexation | ΔH | Favorable (Negative) | Indicates the complex formation is an exothermic process. researchgate.net |

| ΔS | Unfavorable (Negative) | The loss of translational and rotational freedom upon chelation makes the entropy change unfavorable. researchgate.net | |

| ΔG | Favorable (Negative) | A negative Gibbs free energy indicates spontaneous complex formation. researchgate.net |

Note: The values for the Ruthenium system are for the related dppe (1,2-bis(diphenylphosphino)ethane) ligand and are shown for illustrative purposes of the types of parameters derived. psu.edu

Application of Electronic Counting Rules for Ligand-Protected Gold Nanoclusters

The remarkable stability of certain ligand-protected gold nanoclusters has been explained by a set of theoretical models and electronic counting rules. The dppp ligand has been successfully used to stabilize such clusters, and these rules provide a framework for understanding their structure. researchgate.net

One prominent model is the superatom complex (SAC) model , which treats the entire metallic core of the cluster as a single "superatom" with its own set of orbitals. nih.gov Stability is achieved when the number of valence electrons (donated by the gold atoms and the ligands) corresponds to a closed-shell configuration (e.g., 2, 8, 18, 34 electrons) in these superatomic orbitals. nih.gov For charged, phosphine-protected clusters like [Au₈(dppp)₄Cl₂]²⁺, modified electron counting rules are applied to account for charge transfer from the ligand shell to the gold core. nih.gov

The GUM has been successfully applied to dppp-stabilized clusters. For example, the stability of the [Au₆(dppp)₄]²⁺ cluster can be readily explained using this model. researchgate.net These theoretical frameworks are not just explanatory; they are also predictive, guiding the rational design and synthesis of new gold nanoclusters with desired stability and properties. nih.gov

Table 4: Theoretical Models for dppp-Stabilized Gold Nanoclusters

| Model | Core Principle | Application to dppp-Au Clusters |

| Superatom Complex (SAC) Model | The gold core acts as a single "superatom" with delocalized electrons. Stability is achieved with closed electronic shells (2, 8, 18...). nih.gov | Explains the stability of clusters like [Au₈(dppp)₄Cl₂]²⁺ by satisfying closed-shell requirements. nih.gov |

| Grand Unified Model (GUM) | The gold core is composed of stable Au₃(2e) and Au₄(2e) elementary blocks that follow a "duet rule." researchgate.netnih.gov | The structure and stability of clusters like [Au₆(dppp)₄]²⁺ can be understood by its composition of these elementary blocks. researchgate.net |

Future Directions and Perspectives in 1,3 Bis Diphenylphosphinyl Propane Research

Development of Novel Ligand Design Strategies for Enhanced Catalytic Performance

The performance of a metal-dppp catalyst is intrinsically linked to the ligand's steric and electronic properties. Future research is increasingly focused on the strategic modification of the dppp (B1165662) backbone to fine-tune these characteristics for specific catalytic applications, leading to enhanced activity and stability.